molecular formula C5H13Cl2N B12056891 Chlorocholine Chloride-d4

Chlorocholine Chloride-d4

Cat. No.: B12056891
M. Wt: 162.09 g/mol
InChI Key: UHZZMRAGKVHANO-HGFPCDIYSA-M
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Description

Chlorocholine-d4 (chloride): is a deuterium-labeled derivative of chlorocholine chloride. It is a stable isotope-labeled compound, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, to study the pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorocholine-d4 (chloride) is synthesized by substituting the hydrogen atoms in chlorocholine chloride with deuterium. The process involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction typically occurs under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of chlorocholine-d4 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research .

Chemical Reactions Analysis

Types of Reactions: Chlorocholine-d4 (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated alcohols or ketones, while reduction can produce deuterated amines or hydrocarbons .

Scientific Research Applications

Chemistry: Chlorocholine-d4 (chloride) is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound through various stages of a reaction .

Biology: In biological research, chlorocholine-d4 (chloride) is used to study metabolic pathways and the effects of deuterium substitution on biological systems. It helps in understanding the role of hydrogen atoms in biochemical processes .

Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. Deuterium labeling provides insights into the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: Chlorocholine-d4 (chloride) is employed in the development of new drugs and agrochemicals. Its use in industrial research helps in optimizing the properties and efficacy of these products .

Comparison with Similar Compounds

    Chlorocholine chloride: The non-deuterated form of chlorocholine-d4 (chloride).

    Chlormequat chloride: Another plant growth regulator with similar properties.

    Chlormequat-1,1,2,2-d4 chloride: A deuterated analog of chlormequat chloride

Uniqueness: Chlorocholine-d4 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms allows for precise tracking and analysis of the compound in various chemical and biological systems. This makes it a valuable tool in studying reaction mechanisms, metabolic pathways, and pharmacokinetics .

Properties

Molecular Formula

C5H13Cl2N

Molecular Weight

162.09 g/mol

IUPAC Name

(2-chloro-1,1,2,2-tetradeuterioethyl)-trimethylazanium;chloride

InChI

InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2;

InChI Key

UHZZMRAGKVHANO-HGFPCDIYSA-M

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)[N+](C)(C)C.[Cl-]

Canonical SMILES

C[N+](C)(C)CCCl.[Cl-]

Origin of Product

United States

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